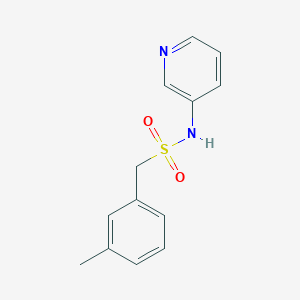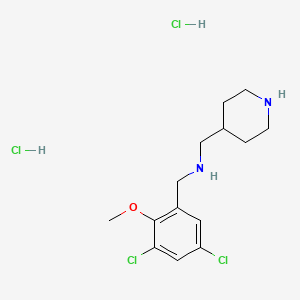![molecular formula C14H11Cl2NO2 B4428710 2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid](/img/structure/B4428710.png)
2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid
Descripción general
Descripción
2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid, also known as CB-1158, is a small molecule inhibitor of the enzyme arginase. Arginase is an enzyme that converts arginine into ornithine and urea, and is involved in regulating the immune response and promoting tumor growth. CB-1158 has shown promise as a potential cancer therapy, and is currently being investigated in clinical trials.
Mecanismo De Acción
2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid works by inhibiting the activity of arginase, which is overexpressed in many types of cancer cells. By blocking arginase, this compound reduces the availability of arginine, an essential amino acid, to cancer cells, leading to decreased proliferation and increased cell death. Additionally, by reducing the levels of arginine available to immune cells, this compound can help to prevent the suppression of the immune response that is often seen in the tumor microenvironment.
Biochemical and Physiological Effects
In addition to its effects on tumor growth and the immune system, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the levels of nitric oxide in the blood, which can have implications for cardiovascular health. Additionally, this compound has been found to have anti-inflammatory effects, which could be beneficial in a variety of disease settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid as a research tool is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in experiments. Additionally, because this compound targets arginase, which is overexpressed in many types of cancer cells, it has the potential to be effective in a wide range of cancer types. However, one limitation of this compound is that it is not specific to cancer cells, and can also affect normal cells that express arginase. This can lead to off-target effects and potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further investigation is needed to understand the optimal dosing and scheduling of this compound in clinical settings. Finally, there is potential for the development of more specific arginase inhibitors that could have fewer off-target effects than this compound.
Aplicaciones Científicas De Investigación
2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid has been studied extensively in preclinical models of cancer, and has shown efficacy in inhibiting tumor growth in a variety of cancer types, including pancreatic, breast, and lung cancer. In addition to its direct effects on tumor cells, this compound also has immunomodulatory effects, promoting the activation of immune cells and enhancing their ability to attack cancer cells.
Propiedades
IUPAC Name |
2-chloro-4-[(4-chlorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-3-1-9(2-4-10)8-17-11-5-6-12(14(18)19)13(16)7-11/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBIWHOBSSCBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4428633.png)

![1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide](/img/structure/B4428650.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428677.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4428682.png)
![N-(2-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428685.png)
![3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanoic acid](/img/structure/B4428689.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4428698.png)
![2-{[(4-bromo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4428704.png)
![ethyl 1-[3-(cyclohexyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4428711.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4428737.png)